molecular formula C15H22ClN B14260601 N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline CAS No. 374562-93-3

N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline

Cat. No.: B14260601
CAS No.: 374562-93-3
M. Wt: 251.79 g/mol
InChI Key: ZRFDFJUJUIQIMH-UHFFFAOYSA-N
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Description

N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group attached to a propylidene moiety, which is further connected to a diisopropylaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with a chlorinated propylidene precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chlorinating agents and catalysts that facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline has found applications in several scientific research areas, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline exerts its effects involves interactions with molecular targets and pathways. The chloro group and propylidene moiety play key roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloro-2-propylidene)-2,6-dimethylaniline
  • N-(1-Chloro-2-propylidene)-2,6-diethylalanine
  • N-(1-Chloro-2-propylidene)-2,6-diisopropylbenzene

Uniqueness

N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline stands out due to its specific structural features, such as the presence of diisopropyl groups and the chloro-propylidene moiety. These features confer unique reactivity and properties, making it distinct from other similar compounds.

Properties

CAS No.

374562-93-3

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

1-chloro-N-[2,6-di(propan-2-yl)phenyl]propan-2-imine

InChI

InChI=1S/C15H22ClN/c1-10(2)13-7-6-8-14(11(3)4)15(13)17-12(5)9-16/h6-8,10-11H,9H2,1-5H3

InChI Key

ZRFDFJUJUIQIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)CCl

Origin of Product

United States

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